ethyl 2-(bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate hydrobromide
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Overview
Description
Ethyl 2-(bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core, a bromomethyl group, and an ethyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate hydrobromide typically involves the cyclization of 2-aminopyridine with α-bromoketones or α-chloroketones. One common method includes the condensation of 2-aminopyridine with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as metal-free and aqueous synthesis, have been developed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 2-(bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other functional materials.
Mechanism of Action
The mechanism of action of ethyl 2-(bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of biological pathways. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, influencing their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-(bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate hydrobromide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their reactivity and biological activities.
Imidazo[4,5-b]pyridines: These isomeric compounds have a different arrangement of the nitrogen atoms in the ring, resulting in distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for chemical modifications and potential therapeutic applications.
Properties
CAS No. |
2680537-12-4 |
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Molecular Formula |
C11H12Br2N2O2 |
Molecular Weight |
364 |
Purity |
95 |
Origin of Product |
United States |
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